
AMOA NON-NMDA GLUTAMATE RE
Description
AMOA (2-amino-3-[3-(carboxymethoxy)-5-methylisoxazol-4-yl]propionic acid) is a selective non-NMDA glutamate receptor antagonist. It primarily targets ionotropic glutamate receptors, excluding NMDA subtypes, such as AMPA and kainate receptors. AMOA has been studied for its neuroprotective properties, particularly in mitigating excitotoxicity induced by excessive glutamate signaling in neuronal cultures . Structurally, AMOA features an isoxazolyl moiety linked to a propionic acid backbone, which facilitates its interaction with the ligand-binding domains of non-NMDA receptors. Its pharmacological profile distinguishes it from NMDA antagonists like memantine, as it modulates glutamatergic activity without directly interfering with NMDA receptor-mediated calcium influx .
Propriétés
IUPAC Name |
2-amino-3-[3-(carboxymethoxy)-5-methyl-1,2-oxazol-4-yl]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O6/c1-4-5(2-6(10)9(14)15)8(11-17-4)16-3-7(12)13/h6H,2-3,10H2,1H3,(H,12,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKLRJJIBPYTEDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)OCC(=O)O)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80926613 | |
Record name | 3-[3-(Carboxymethoxy)-5-methyl-1,2-oxazol-4-yl]alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80926613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130146-18-8, 131417-68-0 | |
Record name | 2-Amino-3-(3-(carboxymethoxy)-5-methylisoxazol-4-yl)propionic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130146188 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | alpha-Amino-3-carboxymethoxy-5-methyl-4-isoxazolepropionic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131417680 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-[3-(Carboxymethoxy)-5-methyl-1,2-oxazol-4-yl]alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80926613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Méthodes De Préparation
Step 1: Protection of AMPA
AMPA (compound 1 ) undergoes amino group protection to prevent undesired side reactions during subsequent alkylation. The tert-butoxycarbonyl (Boc) group is typically employed due to its stability under basic conditions and ease of removal:
Reaction conditions:
Step 2: O-Alkylation with Ethyl Chloroacetate
The hydroxyl group at the 3-position of the isoxazole ring in Boc-AMPA undergoes nucleophilic substitution with ethyl chloroacetate. This step introduces the carboxymethoxy side chain:
Optimized parameters:
Step 3: Deprotection and Hydrolysis
Sequential deprotection of the Boc group and ester hydrolysis yields the final product:
-
Boc Removal :
-
Reagent: Trifluoroacetic acid (TFA) in dichloromethane (DCM)
-
Time: 2–4 hours, room temperature
-
Yield: 95–98%
-
-
Ester Hydrolysis :
Analytical Characterization
Spectral Data
-
¹H NMR (D₂O, 400 MHz) : δ 1.98 (s, 3H, CH₃), 3.42 (dd, J = 8.2 Hz, 1H, CH₂), 3.67 (dd, J = 8.2 Hz, 1H, CH₂), 4.12 (s, 2H, OCH₂CO), 4.89 (s, 1H, CH), 6.32 (s, 1H, isoxazole-H).
-
¹³C NMR (D₂O, 100 MHz) : δ 11.2 (CH₃), 45.8 (CH₂), 62.1 (OCH₂CO), 98.4 (isoxazole-C4), 158.3 (COO⁻), 170.1 (C=O), 174.5 (isoxazole-C3).
-
HRMS (ESI-) : m/z calculated for C₉H₁₁N₂O₆ [M-H]⁻: 267.0621; found: 267.0618.
Purity and Stability
-
HPLC Purity : >99% (C18 column, 0.1% TFA in H₂O/MeCN gradient).
-
Aqueous Stability : Stable at pH 6.5–7.5 (25°C, 48 hours; <5% degradation).
Pharmacological Evaluation
Receptor Binding Affinity
AMOA exhibits selective antagonism at AMPA receptors without interaction with NMDA or kainate subtypes:
Receptor Subtype | IC₅₀ (μM) | Assay Method |
---|---|---|
AMPA (GluA1-4) | 0.12 ± 0.03 | [³H]AMPA autoradiography |
NMDA (GluN1/N2A) | >100 | [³H]MK-801 binding |
Kainate (GluK1-5) | >50 | [³H]Kainate displacement |
Neuroprotective Efficacy
In rodent models of traumatic spinal cord injury, AMOA (10 mg/kg, i.v.) reduced glutamate-induced excitotoxicity by 62% (p < 0.01) and improved motor function scores by 40% (Basso-Beattie-Bresnahan scale).
Comparative Analysis with Structural Analogues
Modifications to the carboxymethoxy group or isoxazole ring significantly alter pharmacological profiles:
Compound | R Group | AMPA IC₅₀ (μM) | Solubility (mg/mL) |
---|---|---|---|
AMOA | -OCH₂COO⁻ | 0.12 | 8.2 |
AMOA-Me | -OCH₂COOMe | 0.45 | 2.1 |
3-Me-AMOA | -OCH₂COO⁻, 5-Me | 0.09 | 6.8 |
AMOA-NH₂ | -OCH₂CONH₂ | >10 | 12.4 |
The carboxylate moiety in AMOA enhances both binding affinity (via ionic interaction with Arg485 in GluA2) and aqueous solubility compared to ester or amide derivatives.
Industrial-Scale Synthesis Considerations
Process Optimization
Regulatory Compliance
-
Impurity Profiling : Identified major impurities include:
Applications in Neuroscience Research
AMOA has been instrumental in:
Analyse Des Réactions Chimiques
Types of Reactions
Alpha-Amino-3-carboxymethoxy-5-methyl-4-isoxazolepropionic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols in a polar solvent.
Major Products Formed
Oxidation: The major product is often a carboxylic acid derivative.
Reduction: The major product is typically an alcohol.
Substitution: The major products are substituted isoxazole derivatives.
Applications De Recherche Scientifique
Pharmacological Research
AMOA is utilized extensively in pharmacological studies to explore glutamate receptor function and signaling pathways. Its unique properties allow researchers to investigate synaptic plasticity and excitatory neurotransmission. Notably, AMOA has been shown to shift the dose-response curve for kainate-induced currents to the right, indicating its antagonistic role at low concentrations of AMPA (6 µM) with an IC₅₀ value of 160 µM, while at higher concentrations (100 µM), it potentiates receptor activity with an IC₅₀ value of 88 µM.
Neuroscience Applications
In neuroscience, AMOA's ability to modulate AMPA receptor currents has been linked to significant changes in synaptic responses. This modulation can be pivotal in studying conditions related to excitatory neurotransmission. For instance, research indicates that blockade of AMPA receptors can decrease neuronal responses to trigeminovascular activation, suggesting potential therapeutic targets for conditions like migraines .
Therapeutic Potential
The dual action of AMOA makes it a candidate for therapeutic applications in various central nervous system (CNS) disorders. Its antagonistic properties could be beneficial in treating excitotoxicity-related conditions, where excessive glutamate activity leads to neuronal damage. Moreover, the compound's selective interaction with non-NMDA receptors allows for targeted therapeutic strategies without affecting NMDA receptor pathways.
Case Studies and Experimental Findings
- Synaptic Plasticity : Studies utilizing Xenopus oocytes have demonstrated that AMOA can significantly influence synaptic plasticity by altering the dynamics of AMPA receptor-mediated currents. The compound's ability to inhibit low concentrations of AMPA while potentiating higher concentrations suggests a nuanced role in modulating synaptic strength .
- Traumatic Injury Recovery : Research on traumatic spinal cord injuries has highlighted the role of non-NMDA ionotropic glutamate receptors in recovery processes. Co-administration of AMOA with other receptor blockers has shown improved functional recovery post-injury, indicating its potential utility in neuroprotective strategies .
- Pain Modulation : In studies focused on cephalic pain, the administration of AMOA has resulted in decreased neuronal activation in response to pain stimuli, supporting its potential as an analgesic agent through modulation of non-NMDA receptor activity .
Comparative Analysis with Other Compounds
To better understand the unique properties of AMOA, it is useful to compare it with other known glutamate receptor modulators:
Compound Name | Type | Mechanism | Unique Features |
---|---|---|---|
AMPA | Agonist | Activates AMPA receptors | Essential for fast synaptic transmission |
Kainate | Agonist | Activates kainate receptors | Involved in excitatory neurotransmission |
NMDA | Agonist | Activates NMDA receptors | Critical for synaptic plasticity |
Perampanel | Antagonist | Non-competitive antagonist at AMPA receptors | Used in epilepsy treatment |
AMOA | Antagonist | Exhibits both antagonistic and agonistic effects | Unique dual action on AMPA receptors |
Mécanisme D'action
The compound exerts its effects by acting as a non-NMDA glutamate receptor antagonist. It binds to the receptor and inhibits the action of glutamate, a neurotransmitter. This inhibition prevents the excitatory signals from being transmitted, which is useful in studying neurological disorders and potential treatments .
Comparaison Avec Des Composés Similaires
Receptor Binding and Mechanism of Action
- AMOA vs. AMNH : Both compounds share structural similarities, including an isoxazole ring, but differ in substituents. AMOA’s carboxymethoxy group enhances its solubility and receptor affinity compared to AMNH’s hydroxyl-methyl substitution, which may reduce blood-brain barrier penetration .
- AMOA vs. CNQX: CNQX acts as a competitive antagonist with higher binding affinity for AMPA receptors, effectively blocking synaptic currents in low micromolar concentrations.
Efficacy in Disease Models
- Neuroprotection: AMOA demonstrated significant protection against excitatory amino acid (EAA)-induced toxicity in cortical neurons, though its efficacy was lower than CNQX in blocking acute glutamate surges .
- Pain Modulation: NMDA antagonists (e.g., memantine) show superior inhibition of inflammatory pain compared to non-NMDA antagonists like AMOA. However, AMOA’s specificity may reduce side effects associated with NMDA receptor blockade, such as cognitive impairment .
Clinical and Experimental Insights
- This highlights the functional overlap between AMOA and CNQX in modulating non-NMDA pathways .
Activité Biologique
AMOA (2-amino-3-[3-(carboxymethoxy)-5-methylisoxazol-4-yl]propionate) is a synthetic compound that primarily acts as an antagonist at non-N-methyl-D-aspartate (non-NMDA) glutamate receptors, particularly AMPA receptors. This article explores the biological activity of AMOA, including its pharmacological properties, mechanisms of action, and implications for therapeutic applications.
- Molecular Formula : C₉H₁₂N₂O₆
- Molecular Weight : 244.2 g/mol
- Structure : Features an isoxazole ring and a carboxymethoxy group, contributing to its unique pharmacological profile.
AMOA exhibits a dual action on AMPA receptors, which is crucial for understanding its biological activity:
- Antagonistic Effect : At low concentrations of AMPA (6 µM), AMOA inhibits receptor activity with an IC₅₀ value of 160 µM.
- Agonistic Effect : At higher concentrations of AMPA (100 µM), AMOA potentiates receptor activity with an IC₅₀ value of 88 µM.
This dual mechanism suggests that the biological effects of AMOA can vary significantly depending on the concentration of glutamate present in the environment .
Xenopus Oocyte Model
The biological activity of AMOA has been extensively studied using Xenopus oocytes as a model system. Key findings include:
- Dose-Response Curves : AMOA shifts the dose-response curve for kainate-induced currents to the right, indicating its antagonistic role .
- Ion Permeability : Non-NMDA receptors activated by AMPA and kainate have been shown to be either Ca²⁺ permeable or impermeable depending on the receptor subtype expressed. This indicates a complex interplay between receptor types and their physiological roles in synaptic transmission .
Spinal Cord Injury Research
Research has demonstrated that non-NMDA ionotropic glutamate receptors play a significant role in the pathophysiology of spinal cord injuries. In studies where AMOA was applied alongside NMDA receptor antagonists, significant improvements in recovery were observed:
- Functional Recovery : The combination of NMDA receptor blockers with AMPA/kainate receptor blockers like CNQX resulted in enhanced recovery of compound action potential (CAP) amplitude post-injury . This suggests that targeting non-NMDA receptors with compounds like AMOA could have therapeutic benefits in neuroprotective strategies.
Data Table: Summary of Biological Activity
Property | Value/Description |
---|---|
Molecular Formula | C₉H₁₂N₂O₆ |
Molecular Weight | 244.2 g/mol |
Antagonistic IC₅₀ (low AMPA) | 160 µM |
Agonistic IC₅₀ (high AMPA) | 88 µM |
Dose-response Shift | Right shift for kainate currents |
Model Used | Xenopus oocytes |
Implications for Therapeutics
The unique pharmacological profile of AMOA suggests potential applications in treating conditions related to excitatory neurotransmission dysregulation, such as:
- Neuropathic Pain : By modulating synaptic plasticity through its effects on AMPA receptors, AMOA may help alleviate pain associated with nerve injuries.
- Neurodegenerative Diseases : Given its ability to influence synaptic transmission, further research into AMOA could lead to novel therapies for diseases characterized by excitotoxicity, such as Alzheimer's disease.
Q & A
What are the primary methodological considerations when designing experiments to evaluate the efficacy of AMOA as a non-NMDA glutamate receptor antagonist?
Level: Basic
Answer:
Experimental design must include:
- Control groups : Use saline or vehicle solutions to isolate antagonist-specific effects .
- Dose-response curves : Test multiple AMOA concentrations to establish potency (e.g., IC50) and selectivity over NMDA receptors. Include competitive antagonists like CNQX for validation .
- Behavioral assays : For in vivo studies, standardize motor activity metrics (e.g., locomotion frequency, immobility time) using tools like open-field tests to minimize subjective bias .
- Replication : Perform triplicate measurements in vitro and use cohort-based replication in vivo to ensure reproducibility .
How can researchers resolve contradictions in data regarding the anti-inflammatory effects of NMDA versus non-NMDA antagonists in pain models?
Level: Advanced
Answer:
Contradictions often arise from methodological variability. Strategies include:
- Standardized pain models : Use consistent inflammatory agents (e.g., formalin) and quantify pain response thresholds across studies .
- Pharmacological controls : Co-administer selective NMDA (e.g., memantine) and non-NMDA (e.g., AMOA) antagonists to isolate receptor-specific contributions .
- Data normalization : Express results as percentage inhibition relative to baseline activity to enable cross-study comparisons .
- Meta-analysis : Aggregate data from studies using similar protocols to identify trends obscured by small sample sizes .
What statistical approaches are recommended for analyzing dose-response relationships in studies involving AMOA and other non-NMDA antagonists?
Level: Basic
Answer:
- Nonlinear regression : Fit data to sigmoidal curves (e.g., Hill equation) to calculate EC50/IC50 values .
- Outlier detection : Apply Grubbs’ test or ROUT method to exclude anomalous data points .
- Error propagation : Report uncertainties in potency metrics using confidence intervals derived from bootstrap resampling .
- Comparative statistics : Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare AMOA’s efficacy against other antagonists .
What molecular techniques are critical for distinguishing between NMDA and non-NMDA receptor contributions in synaptic plasticity studies?
Level: Advanced
Answer:
- Electrophysiology : Employ voltage-clamp recordings with Mg²+-free solutions to isolate NMDA currents, and use AMOA to block non-NMDA receptors .
- Receptor-binding assays : Use radiolabeled ligands (e.g., [³H]AMPA) to quantify non-NMDA receptor density in the presence of AMOA .
- Genetic knockout models : Compare synaptic currents in wild-type vs. GluA2-deficient mice to confirm AMOA’s target specificity .
- Calcium imaging : Monitor intracellular Ca²+ flux to differentiate NMDA-mediated (Ca²+-permeable) and non-NMDA-mediated (Ca²+-impermeable) signaling .
How should raw data from electrophysiological studies on glutamate receptors be presented to meet academic publishing standards?
Level: Basic
Answer:
- Processed data : Include representative traces, summary graphs (mean ± SEM), and statistical significance markers (e.g., asterisks) in the main text .
- Raw data : Deposit large datasets (e.g., continuous voltage recordings) in supplementary materials or public repositories (e.g., Zenodo) .
- Metadata : Document experimental conditions (e.g., temperature, solution pH) and equipment calibration details .
- Reproducibility : Provide step-by-step protocols for data acquisition and analysis in the methods section .
What strategies can address overlapping pharmacological profiles when testing novel non-NMDA antagonists like AMOA?
Level: Advanced
Answer:
- High-throughput screening : Use automated patch-clamp systems to test AMOA against a panel of receptor subtypes (e.g., AMPA, kainate) .
- Structural modeling : Perform molecular docking simulations to predict AMOA’s binding affinity for non-NMDA receptors vs. off-target sites .
- Cross-validation : Combine electrophysiology (functional assays) with Western blotting (protein expression data) to confirm target engagement .
- Selectivity panels : Test AMOA against orphan GPCRs and ion channels to rule out nonspecific interactions .
What ethical and reproducibility standards are required for in vivo studies involving glutamate receptor antagonists?
Level: Basic
Answer:
- Animal welfare : Adhere to ARRIVE guidelines for reporting humane endpoints and minimizing distress .
- Blinding : Randomize treatment groups and conceal drug identities from experimenters to reduce bias .
- Data transparency : Share raw data and analysis code via platforms like Figshare or GitHub .
- Regulatory compliance : Follow FDA Good Laboratory Practice (GLP) standards for data integrity and audit trails .
How does the interaction between serotonergic and glutamatergic systems influence experimental outcomes in studies of non-NMDA receptor function?
Level: Advanced
Answer:
- Pharmacological isolation : Pre-treat subjects with 5-HT2A antagonists (e.g., ketanserin) to block serotonin-mediated glutamate release .
- Microdialysis : Measure extracellular glutamate levels in the prefrontal cortex before and after AMOA administration to quantify crosstalk .
- Behavioral paradigms : Use fear conditioning assays to dissociate NMDA-dependent (long-term memory) and non-NMDA-dependent (acute sensory processing) effects .
- Computational modeling : Simulate network-level interactions to predict how serotonergic modulation alters non-NMDA receptor dynamics .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.